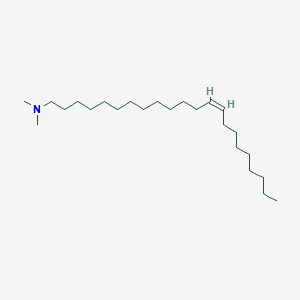

2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

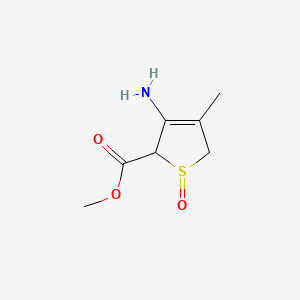

“2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid” is a complex organic compound. It is an alpha-amino acid, which means it contains an amino group (–NH 2), a carboxyl group (–COOH), and a side chain or R group, all attached to the alpha carbon . The structure of this compound includes a hydroxyl group at the third carbon and an amino group at the second carbon .

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

Hydroxy acids and their derivatives, including compounds structurally related to 2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid, have been widely utilized for their antioxidant properties. These compounds play a significant role in combating oxidative stress and have potential therapeutic applications in treating diseases associated with inflammation and free radical damage. The low toxicity and nonmutagenic nature of certain aminoxyl radicals related to hydroxy acids underline their safety and potential for drug development and cosmetic applications (Sosnovsky, 1992)[https://consensus.app/papers/evaluation-status-toxicity-aminoxyl-radicals-sosnovsky/fe8e1ef225ce54d48002e3e4c6a63cae/?utm_source=chatgpt].

Skin Care and Dermatological Applications

Hydroxy acids, including alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs), are key ingredients in cosmetic and dermatological formulations. These compounds are used to treat various skin conditions, including acne, photoaging, pigmentation disorders, and psoriasis, highlighting their versatile applications in enhancing skin health and appearance. Their mechanism of action, safety, and effects on skin cells are critical areas of ongoing research (Kornhauser, Coelho, & Hearing, 2010)[https://consensus.app/papers/applications-acids-classification-mechanisms-kornhauser/4a1a3dce88d45e318968853e396863da/?utm_source=chatgpt].

Drug Synthesis and Pharmaceutical Applications

The flexibility, diversity, and unique properties of levulinic acid, a compound structurally related to hydroxy acids, underscore its importance in drug synthesis. Levulinic acid and its derivatives can serve as precursors or intermediates in the synthesis of various pharmaceuticals, offering pathways to cleaner, more cost-effective, and efficient drug production processes. This versatility extends to cancer treatment, medical materials, and other medical fields, indicating the broad potential of these compounds in pharmaceutical research and development (Zhang et al., 2021)[https://consensus.app/papers/review-biomassderived-application-drug-synthesis-zhang/390d97c08f2a589da6773d873e1449d6/?utm_source=chatgpt].

Molecular and Cellular Biology Research

Compounds like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) have found applications in molecular and cellular biology research, particularly in the study of peptides and proteins. The incorporation of TOAC into peptides allows for detailed analysis of peptide structure, dynamics, and interactions with other biomolecules, utilizing techniques such as electron paramagnetic resonance (EPR) spectroscopy. This research is fundamental in understanding biological processes at the molecular level and designing new therapeutic agents (Schreier et al., 2012)[https://consensus.app/papers/spin-label-amino-acid-toac-uses-studies-peptides-schreier/5f02491165cf5568b48d476d07dc24e6/?utm_source=chatgpt].

Propriétés

IUPAC Name |

2-amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKOVRFIIQTTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)

![2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid](/img/structure/B570506.png)

![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)